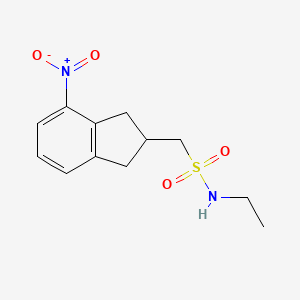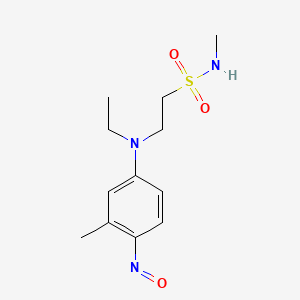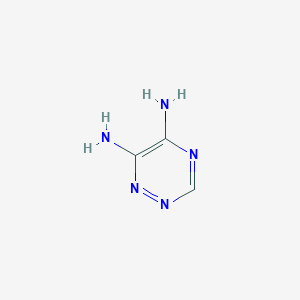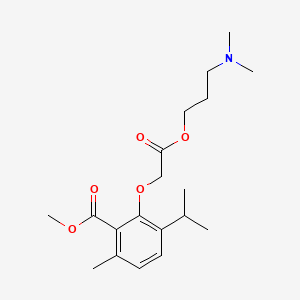![molecular formula C11H20N2O3Si2 B13952557 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde CAS No. 56272-56-1](/img/structure/B13952557.png)
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde is a chemical compound with the molecular formula C11H20N2O3Si2 and a molecular weight of 284.46 g/mol . This compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at the 2 and 6 positions of a pyrimidine ring, with an aldehyde group at the 4 position. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde typically involves the reaction of 2,6-dihydroxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the trimethylsilyl groups protect the hydroxyl groups on the pyrimidine ring, allowing selective reactions at the aldehyde group. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Tris[(trimethylsilyl)oxy]pyrimidine: This compound has three trimethylsilyl groups attached to the pyrimidine ring, providing different reactivity and protection patterns.
2,6-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester: This compound has a similar structure but with a benzoic acid core instead of a pyrimidine ring, leading to different chemical properties and applications.
2,6-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester: This compound also features trimethylsilyl groups but
Eigenschaften
CAS-Nummer |
56272-56-1 |
|---|---|
Molekularformel |
C11H20N2O3Si2 |
Molekulargewicht |
284.46 g/mol |
IUPAC-Name |
2,6-bis(trimethylsilyloxy)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H20N2O3Si2/c1-17(2,3)15-10-7-9(8-14)12-11(13-10)16-18(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
LGDSSMQSQDKUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC(=C1)C=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


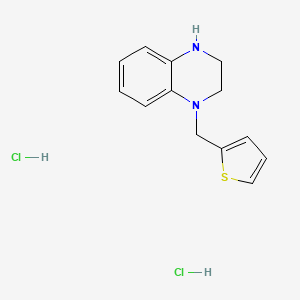
![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)


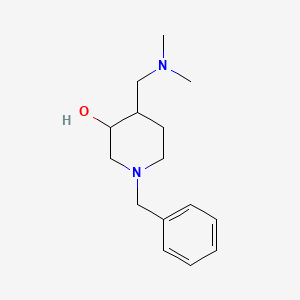

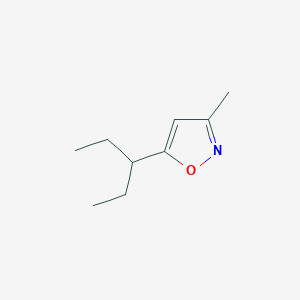
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
